molecular formula C17H14N2O B14501024 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one CAS No. 64995-03-5

6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one

Cat. No.: B14501024
CAS No.: 64995-03-5
M. Wt: 262.30 g/mol
InChI Key: NIOMFKONZNWZSR-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is a complex organic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a benzene ring fused to a diazocine ring system The presence of a phenyl group and a methano bridge further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the desired benzodiazocine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is unique due to its specific structural features, such as the methano bridge and the fused benzodiazocine ring system.

Properties

CAS No.

64995-03-5

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

8-phenyl-1,9-diazatricyclo[8.2.1.02,7]trideca-2,4,6,8-tetraen-12-one

InChI

InChI=1S/C17H14N2O/c20-16-10-13-11-19(16)15-9-5-4-8-14(15)17(18-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2

InChI Key

NIOMFKONZNWZSR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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